molecular formula C16H22N2O6 B13401638 Boc-4-NO2-Phe-OEt

Boc-4-NO2-Phe-OEt

Cat. No.: B13401638
M. Wt: 338.36 g/mol
InChI Key: KVEDDVRFINSSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-NO2-Phe-OEt is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDDVRFINSSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Protected Amino Acid Ethyl Esters in Synthetic Chemistry

In the intricate field of synthetic chemistry, particularly in the assembly of peptides, the use of protected amino acid esters is a cornerstone strategy. wiley-vch.de The fundamental challenge in forming a peptide bond between two amino acids lies in controlling the reactivity of their functional groups—the amino group and the carboxylic acid group. If both groups are left unprotected, a chaotic mixture of products will result from uncontrolled polymerization.

To achieve a specific peptide sequence, chemists employ protecting groups to temporarily block the reactivity of certain functional groups while allowing others to react. iris-biotech.de Amino acid ethyl esters, such as the ethyl ester of 4-nitro-L-phenylalanine, serve as a form of C-terminal protection. guidechem.com The esterification of the carboxylic acid group prevents it from reacting while the N-terminus of another amino acid is coupled to it. sci-hub.se

The ethyl ester is a commonly chosen protecting group due to its relative stability under a range of reaction conditions, yet it can be cleaved, or deprotected, when desired to reveal the free carboxylic acid for further reactions. This controlled manipulation of reactivity is essential for the stepwise construction of complex peptide chains. google.com The use of such protected esters allows for the sequential addition of amino acids in a predetermined order, a process that is fundamental to both solution-phase and solid-phase peptide synthesis. iris-biotech.de

Contextual Role of Phenylalanine Derivatives in Modern Organic Synthesis

Phenylalanine, an essential aromatic amino acid, and its derivatives are of significant interest in modern organic synthesis due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. ontosight.ai Phenylalanine-containing peptides often exhibit a tendency to self-assemble into various materials, driven by aromatic-aromatic interactions. researchgate.net The modification of the phenyl ring allows for the fine-tuning of these interactions and the introduction of new functionalities.

Phenylalanine derivatives are widely used in the synthesis of natural products, therapeutic peptides, and for applications in genetic code expansion. researchgate.net The introduction of substituents onto the aromatic ring can profoundly alter the biological activity, conformational properties, and metabolic stability of peptides and other molecules into which they are incorporated. ontosight.ai These non-standard amino acids are valuable for creating chemical diversity in both synthetic and biological products.

The synthesis of these derivatives has traditionally relied on organic synthesis routes, but more recently, biocatalytic and chemoenzymatic cascade processes are being developed to produce them in a more efficient and environmentally friendly manner. osti.govresearchgate.net These methods allow for the creation of a wide array of L-phenylalanine derivatives from various precursors like aldehydes and carboxylic acids. osti.gov

Impact of the Nitro Group on Aromatic Amino Acid Reactivity and Properties

The introduction of a nitro (-NO2) group onto the phenyl ring of an amino acid, as seen in 4-nitrophenylalanine, has a significant impact on the molecule's electronic properties and reactivity. ontosight.ai The nitro group is strongly electron-withdrawing, which alters the electron density of the aromatic ring. ontosight.ai This modification can influence the molecule's interactions with other molecules and its reactivity in chemical transformations. ontosight.aiontosight.ai

Specifically, the presence of the nitro group in Boc-4-NO2-Phe-OEt makes the aromatic ring more electron-deficient. This can affect the supramolecular interactions of the amino acid, influencing processes like self-assembly. researchgate.net For instance, 4-nitrophenylalanine has been shown to be a more efficient gelator than native phenylalanine in certain solvents. researchgate.net

From a synthetic standpoint, the nitro group can serve as a versatile functional handle. It can be reduced to an amino group, which can then be further modified, allowing for the introduction of a wide range of substituents. This makes nitro-substituted amino acids valuable intermediates in the synthesis of complex molecules and peptidomimetics. chemimpex.com Furthermore, the nitro group can act as a spectroscopic probe, aiding in the study of peptide-protein interactions. ontosight.ai

Overview of the Tert Butyloxycarbonyl Boc Protecting Group in Strategic Organic Synthesis

Stereoselective Synthesis Approaches for Enantioenriched this compound

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of enantiomerically pure this compound is crucial. This section explores various strategies to achieve high enantiopurity, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution.

Asymmetric Catalysis in the Production of this compound Enantiomers

Asymmetric catalysis offers an efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids. organic-chemistry.orgnih.gov

In this context, the synthesis of precursors to this compound can be achieved by the alkylation of a glycine imine, such as the benzophenone (B1666685) imine of glycine ethyl ester, with 4-nitrobenzyl halide. The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can induce high enantioselectivity in the alkylation step. nih.govrsc.org These catalysts form a chiral ion pair with the enolate of the glycine imine, directing the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. organic-chemistry.org A variety of chiral quaternary ammonium (B1175870) salts have been developed as phase-transfer catalysts, with their efficacy depending on the structure of the catalyst, the substrate, and the reaction conditions. acs.orgnih.gov

Catalyst TypeElectrophileSubstrateEnantiomeric Excess (ee)Reference
Cinchona alkaloid-derived quaternary ammonium salt4-Nitrobenzyl bromideGlycine benzophenone imine ethyl esterUp to 99% nih.gov
Maruoka catalystAlkyl iodideGlycine esterUp to 96% acs.org

Chiral Auxiliary Strategies for Precursors to this compound

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. researchgate.netnih.gov

For the synthesis of a precursor to this compound, an Evans oxazolidinone can be acylated with a suitable carboxylic acid, and the resulting chiral imide is then deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with 4-nitrobenzyl bromide proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituent on the oxazolidinone, which directs the electrophile to the less hindered face of the enolate. researchgate.netresearchgate.net After the alkylation, the chiral auxiliary can be cleaved to yield the enantioenriched 4-nitrophenylalanine derivative, which can then be N-protected with a Boc group and esterified.

Another powerful chiral auxiliary-based method is the SAMP/RAMP hydrazone chemistry developed by Enders. This method involves the formation of a hydrazone from a ketone or aldehyde and the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation of the hydrazone followed by alkylation and subsequent removal of the auxiliary provides the desired chiral product with high enantiomeric excess.

Enzymatic Resolution Techniques Applied to Phenylalanine Derivatives

Enzymatic resolution is a highly effective method for separating enantiomers based on the high stereoselectivity of enzymes. This technique can be applied to the resolution of racemic mixtures of 4-nitrophenylalanine or its derivatives. researchgate.net

One common approach is the kinetic resolution of racemic N-acetyl-4-nitrophenylalanine using an acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting L-4-nitrophenylalanine and the unreacted D-enantiomer can then be separated. The L-4-nitrophenylalanine can subsequently be converted to this compound.

Alternatively, lipases can be used for the kinetic resolution of racemic esters of 4-nitrophenylalanine. researchgate.netnih.govnih.gov In a typical procedure, a racemic mixture of 4-nitrophenylalanine ethyl ester is subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one of the enantiomers, for instance, the L-ester, to the corresponding carboxylic acid, while the D-ester remains largely unreacted. Separation of the resulting acid and the unreacted ester provides both enantiomers in high enantiomeric purity. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity and conversion. mdpi.com

EnzymeSubstrateResolution TypeEnantioselectivity (E-value)Reference
AcylaseRacemic N-acetyl-4-nitrophenylalanineHydrolysisHigh researchgate.net
Lipase from Candida rugosaRacemic malathionHydrolysis>100 researchgate.net
Lipase from Pseudomonas cepaciaRacemic 1,2-diolsAcylationGood nih.gov

Optimized Chemical Synthesis Routes to this compound

The efficient construction of the this compound molecule relies on optimized methods for the formation of the ester and the introduction of the nitro group at the desired position of the phenyl ring.

Esterification Methodologies for C-Terminal Ethyl Esters

The ethyl ester group in this compound is typically introduced by the esterification of the corresponding carboxylic acid, Boc-4-nitro-L-phenylalanine. Several methods are available for this transformation.

The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. mdpi.com This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the ester product.

A milder and often more efficient method is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method can be carried out under neutral conditions and is suitable for substrates with sensitive functional groups.

A synthesis of Boc-4-nitro-L-phenylalanine has been reported starting from (S)-4-nitrophenylalanine and di-tert-butyldicarbonate in the presence of sodium hydroxide (B78521) in a tetrahydrofuran/water mixture, affording the product in 88% yield. chemicalbook.com The subsequent esterification to the ethyl ester can be performed using the aforementioned methods.

Regioselective Nitration Strategies for the para-Position of Phenylalanine Derivatives

The introduction of the nitro group at the para-position of the phenylalanine ring is a key step in the synthesis of this compound. The nitration of L-phenylalanine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The reaction conditions, such as temperature and the ratio of the acids, need to be carefully controlled to favor the formation of the 4-nitro isomer and minimize the formation of other isomers and byproducts. researchgate.net One study reported a yield of 65.2% for L-4-nitrophenylalanine using a 2:1 volume ratio of concentrated H2SO4 to concentrated HNO3 at 0°C. researchgate.net

For substrates that are already protected, such as Boc-L-phenylalanine ethyl ester, direct nitration can be challenging as the reaction conditions must be compatible with the protecting groups. The nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester has been shown to be highly regioselective, with the choice of solvent directing the position of nitration. researchgate.netnih.gov While not directly on a phenylalanine derivative, this suggests that the protecting group and reaction medium can significantly influence the regiochemical outcome of the nitration.

An alternative nitrating agent is nitronium tetrafluoroborate (B81430) (NO2BF4), which can be a more selective reagent for the nitration of aromatic compounds under milder conditions compared to mixed acids.

The synthesis of melphalan (B128) flufenamide, a related dipeptide ester, involves the nitration of L-phenylalanine as an initial step to produce 4-nitro-L-phenylalanine, which is then esterified. mdpi.com This highlights a common synthetic sequence where nitration precedes esterification.

Boc Protection Protocols for the Alpha-Amino Functionality

The introduction of the tert-butoxycarbonyl (Boc) group onto the alpha-amino functionality of 4-nitrophenylalanine ethyl ester is a pivotal step in its synthesis. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org

The chemoselective N-tert-butoxycarbonylation of the amino group in the presence of other reactive functionalities is paramount. The standard method involves the reaction of the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.comhighfine.com The choice of base and solvent system is crucial for achieving high yields and preventing side reactions.

Commonly employed bases include sodium hydroxide, sodium bicarbonate, and triethylamine. wikipedia.orghighfine.com The reaction is often carried out in a biphasic system of an organic solvent like chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org For amines with lower nucleophilicity, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. numberanalytics.comhighfine.com

Several studies have focused on developing milder and more selective methods. For instance, catalyst-free N-tert-butoxycarbonylation of amines in water has been reported to yield N-Boc derivatives chemoselectively, avoiding common side products like isocyanates and ureas. organic-chemistry.org This method is particularly advantageous for its environmental friendliness and operational simplicity. organic-chemistry.org

Catalyst/BaseSolventKey FeaturesReference
NaOH / NaHCO₃Dioxane, Water, AlcoholStandard, widely used method. highfine.com
TriethylamineDichloromethane, THFCommon organic base for anhydrous conditions. numberanalytics.com
DMAPDichloromethane, THFCatalytic amounts used for less reactive amines. numberanalytics.com
Catalyst-freeWaterGreen, chemoselective, avoids side products. organic-chemistry.org
HClO₄–SiO₂Solvent-freeHighly efficient, reusable heterogeneous catalyst. organic-chemistry.org
Nano-γ-Fe₂O₃WaterGreen, reusable, heterogeneous catalyst for various amines. scirp.org
Amberlite-IR 120Solvent-freeEfficient, recyclable heterogeneous acid catalyst. derpharmachemica.com

To enhance the efficiency and selectivity of Boc protection, various catalytic systems have been investigated. These systems often aim to activate the Boc anhydride (B1165640) or the amine, or to provide a more favorable reaction environment.

Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have been shown to catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity. organic-chemistry.org The ionic liquid is thought to activate the di-tert-butyl dicarbonate through hydrogen bonding. organic-chemistry.org Another approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for simple and efficient mono-N-Boc protection of diverse amines. organic-chemistry.org

Heterogeneous catalysts offer the advantages of easy separation and reusability. Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) has been identified as a highly efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org Similarly, indium(III) halides have been demonstrated to be effective catalysts for this transformation at room temperature, also under solvent-free conditions, yielding optically pure products with high yields. thieme-connect.de Nano-γ-Fe₂O₃ has also been employed as a green, reusable heterogeneous catalyst in water. scirp.org

Chemoselective N-tert-Butoxycarbonylation Procedures

Convergent and Fragment-Based Synthetic Strategies for this compound Scaffolds

For example, a [2+2] convergent synthesis has been envisioned for dipeptides containing 4-nitrophenylalanine. core.ac.uk This strategy involves the separate synthesis of two dipeptide fragments which are then coupled. Fragment-based drug design approaches have also utilized phenylalanine derivatives to explore structure-activity relationships, synthesizing libraries of compounds by reacting key intermediates with diverse amine fragments. nih.govnih.gov

The synthesis of peptide thioacids and N-glycopeptides often employs convergent strategies where a thioacid-containing peptide is synthesized and then ligated to another fragment. nih.gov Similarly, the synthesis of complex proteins like histone H2B has been achieved through the convergent chemical ligation of different peptide fragments. mpg.de

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org In peptide synthesis, which is often associated with significant solvent and reagent waste, the adoption of greener methodologies is of growing importance. nih.govadvancedchemtech.com

A major focus of green chemistry in peptide synthesis is the replacement of hazardous organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Water is considered the greenest solvent, and efforts have been made to adapt peptide synthesis to aqueous conditions. acs.org

Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be a highly effective and green method. organic-chemistry.org This approach leverages the unique properties of water to enhance reactivity and selectivity. organic-chemistry.org The development of water-dispersible nanoparticles of Boc-protected amino acids is another strategy to facilitate peptide synthesis in water. nih.gov

Solvent-free reaction conditions represent another significant advancement in green synthesis. Mechanochemical methods, such as ball milling, have been successfully applied to the deprotection of N-Boc groups without the need for solvents. scirp.org Microwave-assisted solvent-free synthesis has also been reported for the transformation of N-Boc dipeptide esters into 2,5-piperazinediones. researchgate.net Additionally, heterogeneous catalysts like Amberlite-IR 120 and sulfonated reduced graphene oxide have been used to effect Boc protection under solvent-free conditions. derpharmachemica.comthieme-connect.com

Green Chemistry ApproachDescriptionKey AdvantagesReference
Water-Mediated SynthesisUsing water as the reaction solvent.Environmentally benign, can enhance reactivity and selectivity. organic-chemistry.orgacs.org
Solvent-Free SynthesisReactions conducted without a solvent, often using mechanochemistry or microwave irradiation.Reduces solvent waste, can lead to faster reactions and higher yields. derpharmachemica.comscirp.orgresearchgate.net
Recyclable CatalystsUse of heterogeneous catalysts that can be easily recovered and reused.Reduces waste and catalyst cost. organic-chemistry.orgscirp.orgderpharmachemica.com
Atom EconomyDesigning reactions to maximize the incorporation of reactant atoms into the final product.Minimizes waste, improves process efficiency. primescholars.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com In peptide synthesis, the use of protecting groups and coupling agents can lead to poor atom economy.

Strategies to improve atom economy in the synthesis of this compound and related peptides include the use of catalytic methods that minimize the need for stoichiometric reagents. The development of N- to C-direction peptide synthesis is another approach that can potentially improve atom economy by minimizing the use of protecting groups on the amine. nih.gov Furthermore, chemoenzymatic cascade processes, which combine chemical and enzymatic steps, can offer highly atom-economic routes to chiral amino acid derivatives. researchgate.net

By focusing on these advanced synthetic methodologies and green chemistry principles, the production of this compound and its incorporation into peptides can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Pathways of Boc Group Introduction and Cleavage

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. organic-chemistry.orgbzchemicals.com

Acid-Mediated Deprotection Mechanisms and Byproduct Formation

The deprotection of the Boc group from this compound is typically achieved using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgjk-sci.com The generally accepted mechanism proceeds through a series of steps:

Protonation: The first step involves the protonation of the carbonyl oxygen of the Boc group by the acid. This protonation makes the carbonyl carbon more electrophilic.

Cleavage and Cation Formation: The protonated Boc group then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The stability of the tertiary carbocation is a key driving force for this step.

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine of the 4-nitro-L-phenylalanine ethyl ester as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

A significant consideration in acid-mediated Boc deprotection is the formation of the electrophilic tert-butyl cation as a byproduct. wikipedia.orgcommonorganicchemistry.com This cation can lead to unwanted side reactions, primarily through two pathways:

Alkylation: The tert-butyl cation can act as an alkylating agent, reacting with any nucleophilic sites present in the substrate or solvent. In the context of peptide synthesis, the side chains of residues like tryptophan or methionine are particularly susceptible to tert-butylation. To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Elimination and Polymerization: The tert-butyl cation can also undergo deprotonation to form isobutylene (B52900) gas. commonorganicchemistry.com Under certain conditions, isobutylene can further react to form oligomers.

Reagent SystemTypical ConditionsKey ByproductsNotes
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)50% TFA in DCM, Room Temp, 30 mintert-butyl cation, CO2Most common method; scavengers often required. jk-sci.com
Hydrogen Chloride (HCl) in Organic Solvent (e.g., Methanol (B129727), Ethyl Acetate)3-4 M HCl, Room Temptert-butyl cation, CO2Yields the hydrochloride salt directly. wikipedia.org
Aluminum Chloride (AlCl3)Catalytic amountstert-butyl cation, CO2Can offer selectivity in the presence of other acid-labile groups. wikipedia.org

Table 1: Common Acid-Mediated Deprotection Conditions for Boc-Protected Amines

Orthogonal Deprotection Strategies and Kinetic Studies

Orthogonal protection is a fundamental strategy in multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgiris-biotech.de The Boc group, being acid-labile, is a key component of such strategies. For a molecule like this compound, an orthogonal scheme would involve using protecting groups for other functionalities that are stable to acid but can be removed under different, non-acidic conditions.

For instance, if the ethyl ester of this compound were to be hydrolyzed to the carboxylic acid and used in peptide synthesis, the Boc group would serve as the temporary N-terminal protection. Other amino acids in the peptide chain could have their side chains protected with groups orthogonal to Boc:

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, typically removed with piperidine. It is completely stable to the acidic conditions used for Boc removal. iris-biotech.deorganic-chemistry.org

Cbz (Carboxybenzyl) or Z: A group removable by catalytic hydrogenolysis (e.g., H2/Pd-C). This method is neutral and highly specific, leaving both acid-labile (Boc) and base-labile (Fmoc) groups intact.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. Research has shown that the reaction rate often exhibits a second-order dependence on the concentration of strong acids like HCl. researchgate.netacs.orgnih.govacs.org This finding is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which results from the fragmentation of the initially protonated Boc-amine. nih.gov In contrast, deprotection with weaker acids like TFA may show a different kinetic profile, often requiring a large excess of the acid to proceed at a practical rate. nih.gov

Catalyst-Free Deprotection Mechanisms for Boc-Protected Amines

While acid catalysis is the most common method for Boc removal, catalyst-free deprotection strategies have been developed, driven by the principles of green chemistry. These methods typically rely on thermal energy or the use of water at elevated temperatures. acsgcipr.orgresearchgate.netccsenet.org

Thermal Deprotection: The Boc group can be removed by heating the substrate, such as this compound, in a high-boiling point solvent. Temperatures of 150°C or higher are often required for the reaction to proceed at a reasonable rate. acsgcipr.org The proposed mechanism involves the thermal fragmentation of the carbamate into isobutylene, carbon dioxide, and the free amine, proceeding through a transient carbamic acid intermediate. acsgcipr.org A significant drawback is that such high temperatures may cause side reactions, including racemization at the chiral center of the amino acid. acsgcipr.org

Water-Mediated Deprotection: Heating Boc-protected amines in water, particularly at reflux or superheated temperatures in a sealed vessel, can also effect deprotection without any added acid or base catalyst. researchgate.netccsenet.org This method is environmentally benign, but like thermal deprotection, it requires high temperatures which may not be suitable for sensitive substrates.

Organic Transformations of the Nitroarene Moiety in this compound

The nitro group on the phenyl ring of this compound is a versatile functional group that can undergo several important transformations.

Reduction Chemistry of the Nitro Group and Subsequent Amine Derivatization

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly useful transformation in organic synthesis. This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. For this compound, this reaction yields Boc-4-amino-L-phenylalanine ethyl ester (Boc-4-NH2-Phe-OEt).

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel. aakash.ac.insurendranatheveningcollege.comcommonorganicchemistry.com This method is generally performed under mild conditions and often provides high yields.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). aakash.ac.insurendranatheveningcollege.comvedantu.com The metal acts as the reducing agent, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. vedantu.com

Reducing AgentTypical ConditionsSelectivity Notes
H2 / Pd-CMethanol or Ethanol solvent, room temperature, atmospheric or elevated pressureHighly efficient but can also reduce other functional groups like alkenes or dehalogenate aryl halides. commonorganicchemistry.com
Fe / HCl or NH4ClRefluxing aqueous ethanolOften preferred for its cost-effectiveness and milder conditions compared to Sn/HCl. aakash.ac.in
SnCl2 · 2H2OEthyl acetate (B1210297) or ethanol solventA mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities like esters and amides. commonorganicchemistry.com
Sodium Hydrosulfite (Na2S2O4)Aqueous/organic biphasic systemCan be used for selective reduction of one nitro group in dinitro compounds.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Once the amine (Boc-4-NH2-Phe-OEt) is formed, the new aromatic amino group can be further modified through various derivatization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. iu.eduresearchgate.net

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. iu.eduresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated from NaNO2/HCl) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H).

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmmcmodinagar.ac.in This activation is most pronounced at the ortho and para positions relative to the nitro group. The SNAr mechanism is a two-step addition-elimination process. wikipedia.orgnumberanalytics.com

Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide). This attack is favored because the electron-withdrawing nitro group can stabilize the resulting negative charge through resonance. The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex . numberanalytics.comyoutube.comfrontiersin.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.

In the case of this compound itself, there is no leaving group on the aromatic ring, so it will not directly undergo an SNAr reaction. However, if a derivative were synthesized with a leaving group, such as a fluorine or chlorine atom, at a position ortho to the nitro group (i.e., at the 3- or 5-position), this derivative would be highly susceptible to SNAr reactions. The nitro group at the para position would effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the substitution.

Hydrolysis and Transesterification Mechanisms of the Ethyl Ester Functionality

The ethyl ester group in this compound is susceptible to both hydrolysis and transesterification, reactions that can be catalyzed by acids, bases, or enzymes. The reaction pathway and outcome are highly dependent on the chosen catalytic conditions.

Hydrolysis Mechanisms

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the corresponding carboxylic acid, Boc-4-nitrophenylalanine. The Boc protecting group is generally stable to mild acidic conditions, but stronger acids can lead to its cleavage.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and ethanol. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. It is important to note that basic conditions can also promote racemization (see section 3.4).

Enzymatic Hydrolysis: Lipases and esterases are effective catalysts for the hydrolysis of amino acid esters, often exhibiting high chemo- and enantioselectivity under mild conditions. The catalytic mechanism of serine hydrolases, a common class of these enzymes, involves the formation of an acyl-enzyme intermediate. The serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to release ethanol and form the acyl-enzyme complex. This complex is subsequently hydrolyzed by a water molecule to regenerate the free enzyme and release the carboxylic acid. Studies on various amino acid esters have shown that the electronic properties of the side chain can influence the rate of enzymatic hydrolysis. For instance, the electron-withdrawing nitro group in this compound can affect substrate binding and the rate of catalysis. nih.gov Research on the hydrolysis of p-nitrophenyl esters by artificial enzymes has demonstrated substrate-specific catalytic activity. nih.gov

Transesterification Mechanisms

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by acids or bases.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers allows for the elimination of ethanol and the formation of a new ester.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form an alkoxide, which is a potent nucleophile. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide and forming the new ester.

The potential for transesterification as a side reaction has been noted in syntheses involving amino acid esters. For example, the use of chloroethanol with an ethyl ester can lead to partial transesterification. nih.gov

Table 1: Comparison of Hydrolysis and Transesterification Conditions for Esters

ConditionCatalystNucleophileIntermediateProduct(s)Key Considerations
Acid-Catalyzed Hydrolysis H⁺H₂OProtonated TetrahedralCarboxylic Acid, AlcoholRisk of Boc-deprotection with strong acids.
Base-Catalyzed Hydrolysis OH⁻OH⁻Tetrahedral AlkoxideCarboxylate Salt, AlcoholRisk of racemization.
Enzymatic Hydrolysis Lipase/EsteraseH₂O (via enzyme active site)Acyl-EnzymeCarboxylic Acid, AlcoholHigh selectivity, mild conditions.
Acid-Catalyzed Transesterification H⁺R'-OHProtonated TetrahedralNew Ester, Original AlcoholEquilibrium-driven reaction.
Base-Catalyzed Transesterification Base (e.g., R'O⁻)R'-OHTetrahedral AlkoxideNew Ester, Original AlcoholRequires anhydrous conditions to prevent hydrolysis.

Studies on Racemization during the Synthesis and Derivatization of this compound

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant concern in peptide chemistry, as the biological activity of peptides is highly dependent on their stereochemistry. The α-carbon of this compound is stereogenic, and its configuration can be compromised under certain reaction conditions, particularly those involving bases.

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound exacerbates the risk of racemization. This group increases the acidity of the α-proton, making it more susceptible to abstraction by a base. nih.govresearchgate.net

Mechanisms of Racemization

Two primary mechanisms are responsible for the racemization of amino acid derivatives:

Direct Enolization: A base can directly abstract the α-proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-isomers. This pathway is particularly relevant for amino acid esters under basic conditions. nih.gov

Oxazolone (B7731731) Formation: During the activation of the carboxyl group for peptide bond formation, an intramolecular cyclization can occur to form a 5(4H)-oxazolone. The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid derivative and is readily abstracted by a base to form a planar, aromatic oxazole (B20620) enol. Tautomerization back to the oxazolone can occur with protonation on either side of the planar ring system, leading to racemization. Subsequent reaction of the racemic oxazolone with an amine nucleophile yields a racemic peptide. The Boc protecting group, being a urethane-type protector, generally suppresses oxazolone formation and subsequent racemization compared to N-acyl protecting groups. rsc.orgwiley-vch.de However, the strong electron-withdrawing nature of the 4-nitro group can still promote this pathway, especially in the presence of strong bases or during prolonged reaction times.

Factors Influencing Racemization

Several factors have been identified to influence the extent of racemization during the handling and derivatization of activated amino acid esters:

Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of α-proton abstraction and thus the rate of racemization. The use of sterically hindered, non-nucleophilic bases is often preferred.

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states involved in racemization.

Temperature: Higher temperatures generally accelerate the rate of racemization.

Activation Method: In peptide synthesis, the choice of coupling reagent and additives is critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can react with the activated amino acid to form an active ester that is less prone to racemization than other activated species. nih.gov

Studies on peptide synthesis have shown that coupling reactions involving amino acids with electron-withdrawing side chains are particularly prone to epimerization. nih.gov For example, significant racemization has been observed in coupling reactions even with urethane-protected amino acids under certain conditions. nih.gov

Table 2: Factors Affecting Racemization of this compound

FactorInfluence on RacemizationRationaleMitigation Strategies
Base IncreasesAbstraction of the acidic α-proton.Use of weaker or sterically hindered bases (e.g., N-methylmorpholine instead of triethylamine).
Temperature IncreasesProvides energy to overcome the activation barrier for proton abstraction.Perform reactions at lower temperatures.
Electron-withdrawing Nitro Group IncreasesStabilizes the negative charge of the enolate intermediate, increasing α-proton acidity.Careful control of reaction conditions.
Coupling Reagents (for derivatization) VariesDifferent reagents form intermediates with varying susceptibility to racemization.Use of coupling additives like HOBt or HOAt to form less racemization-prone active esters.
Boc-Protecting Group Decreases (compared to N-acyl)The urethane (B1682113) carbonyl is less effective at promoting oxazolone formation.Standard practice for N-protection.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering a streamlined and efficient alternative to traditional solution-phase methods. researchgate.net The integration of specialized amino acid derivatives like this compound into SPPS protocols requires careful consideration of compatibility and optimization within the chosen synthetic framework.

Compatibility and Optimization within the Boc-Strategy SPPS Framework

The Boc (tert-butyloxycarbonyl) strategy is a cornerstone of SPPS, relying on acid-labile protecting groups for the α-amino function. americanpeptidesociety.org this compound is inherently compatible with this strategy due to its Boc-protecting group, which can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for subsequent coupling reactions. americanpeptidesociety.orgchempep.com The nitro group on the phenylalanine side chain is stable to the repetitive acid treatments required for Boc group removal, ensuring its integrity throughout the synthesis. chempep.com

Optimization within the Boc-SPPS framework involves careful selection of reagents and reaction conditions to maximize yield and purity. For instance, while a 50% TFA solution in dichloromethane (DCM) is commonly used for Boc deprotection, the duration of this step must be optimized to ensure complete removal of the Boc group without causing premature cleavage of the peptide from acid-sensitive resins or degradation of other protecting groups. chempep.com The presence of the electron-withdrawing nitro group in this compound does not significantly alter the standard conditions required for Boc deprotection.

Linker Chemistry Considerations for C-Terminal Ethyl Ester Immobilization

A key challenge in incorporating this compound directly into a standard C-to-N terminal SPPS workflow is its pre-existing C-terminal ethyl ester. In conventional SPPS, the C-terminal amino acid is anchored to the solid support via its carboxyl group. To utilize a C-terminally esterified amino acid like this compound as the starting residue, a side-chain anchoring strategy is necessary. nih.gov

This involves attaching the amino acid to the resin through a functional group on its side chain, leaving the C-terminal ester free. However, for 4-nitrophenylalanine, this is not a standard approach. A more common strategy to obtain a C-terminal ethyl ester is to first perform the peptide synthesis on a suitable resin and then cleave the peptide from the support in the presence of ethanol. For example, the use of specific linkers, such as an aryl hydrazide linker, allows for cleavage under oxidative conditions in the presence of an alcohol like ethanol to yield the corresponding peptide ester. osti.gov

Alternatively, peptides can be synthesized on a resin that allows for cleavage as a peptide acid, which can then be esterified in solution post-synthesis. However, for direct incorporation of a C-terminal ester functionality during SPPS, specialized linkers and strategies are required. For instance, the synthesis of peptide esters can be achieved through the use of linkers like the 4-hydroxymethyl-3-methoxy-phenoxyacetyl (HMBA) linker, from which the peptide can be cleaved by alcoholysis.

Utilization of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a powerful tool, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, and large-scale production. ekb.eg this compound is well-suited for this approach.

Evaluation of Coupling Reagents and Conditions for Amide Bond Formation

The formation of the peptide bond is the critical step in peptide synthesis. This involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. ekb.eg In the context of using this compound, its ethyl ester protects the C-terminus, while the Boc group protects the N-terminus. To incorporate it into a growing peptide chain, the Boc group is first removed, and the resulting free amine is coupled with the activated carboxyl group of the preceding amino acid.

Conversely, if this compound is the N-terminal residue, its carboxyl group (after saponification of the ethyl ester) would be activated for coupling with the next amino acid. A wide array of coupling reagents is available, each with its own merits and drawbacks.

Coupling Reagent ClassExamplesCharacteristics & Considerations
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)Highly efficient and cost-effective. americanpeptidesociety.org DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, making it more suitable for solution-phase work where it can be filtered off. peptide.com DIC is preferred for SPPS as its urea (B33335) byproduct is more soluble. peptide.com Often used with additives like HOBt or HOAt to suppress racemization. americanpeptidesociety.orgpeptide.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient and known to minimize racemization. researchgate.net BOP produces the carcinogenic byproduct HMPA, leading to the development of safer alternatives like PyBOP. researchgate.net
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very efficient and rapid coupling reagents. peptide.com HATU is particularly effective for coupling sterically hindered amino acids.
Oxime-based Reagents OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Used as an additive with carbodiimides, it is an excellent alternative to HOBt, enhancing coupling efficiency and suppressing racemization with a better safety profile. csic.es

The choice of coupling reagent and conditions (solvent, temperature, presence of additives) is critical for achieving high yields and minimizing side reactions, such as racemization, especially when dealing with sensitive or sterically hindered amino acids. americanpeptidesociety.orgpeptide.com The electron-withdrawing nature of the nitro group on the phenyl ring of 4-nitrophenylalanine can slightly influence the reactivity of the molecule but generally does not necessitate a departure from standard, optimized coupling protocols.

Fragment Condensation Strategies Employing this compound

This compound can be incorporated into a peptide fragment which is then used in a condensation reaction. For example, a dipeptide or tripeptide fragment containing a C-terminal 4-nitrophenylalanine ethyl ester can be synthesized. The ethyl ester can then be saponified to the free carboxylic acid, which is then activated for coupling to the N-terminus of another protected peptide fragment.

A key consideration in fragment condensation is the risk of epimerization at the C-terminal residue of the activated fragment. To minimize this risk, fragments are often designed so that the C-terminal residue is a glycine or a proline. However, when this is not possible, the choice of coupling reagent and conditions becomes paramount. Reagents known for low racemization, such as those used in combination with HOAt or other advanced additives, are preferred. thieme-connect.com The 4-nitrophenylalanine residue itself, being a β-branched amino acid, has a moderate risk of racemization that must be managed.

Design and Synthesis of Peptidomimetics Incorporating 4-Nitrophenylalanine Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, bioavailability, and receptor affinity. pageplace.de The unique electronic properties of the 4-nitrophenylalanine side chain make it an interesting component for peptidomimetic design.

The nitro group is a strong electron-withdrawing group, which can influence the conformation and binding properties of the peptide backbone. Furthermore, the nitro group can serve as a synthetic handle for further modifications. For example, the nitro group can be reduced to an amine, which can then be derivatized to introduce a wide variety of functionalities, such as fluorescent labels, biotin (B1667282) tags, or other pharmacophores. nih.gov

The synthesis of peptidomimetics incorporating 4-nitrophenylalanine often begins with a protected form of the amino acid, such as Boc-4-NO2-Phe-OH or its ethyl ester. For instance, in the synthesis of degarelix, a peptide-based drug, p-nitrophenylalanine is incorporated into the peptide sequence on a solid support. The nitro group is then reduced to an amine and subsequently modified to form the final desired amino acid derivative within the peptide chain. google.com This "post-synthesis modification" approach highlights the utility of the nitro group as a precursor to other functionalities.

Backbone Modifications and Conformationally Restricted Peptidomimetics

The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics to enhance their pharmacological properties, such as stability against enzymatic degradation and improved bioavailability. researchgate.net A primary approach to achieving this is by introducing conformational constraints into the peptide backbone, which limits the molecule's flexibility. slideshare.netresearchgate.net Restricting the possible shapes, or conformations, of a peptide can lock it into a biologically active form, leading to higher potency and receptor selectivity. nih.gov

This compound serves as an important starting material for creating such conformationally restricted peptidomimetics. The introduction of its corresponding amino acid, 4-nitrophenylalanine, into a peptide sequence imparts significant steric bulk due to the phenyl ring and the nitro group. This bulkiness can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) torsion angles, thereby reducing the number of accessible conformations. researchgate.net

Furthermore, the rigid aromatic side chain of 4-nitrophenylalanine can be used to create cyclic peptidomimetics. Cyclization is a powerful method for globally restricting a peptide's conformation, often leading to enhanced stability and affinity for biological targets. researchgate.net The 4-nitrophenylalanine residue can be a key component in forming these cyclic structures, for example, through linkages involving its aromatic ring or by facilitating specific turns in the peptide chain that are conducive to cyclization.

Influence of the Nitro Group on Peptidomimetic Structural and Electronic Characteristics

The nitro (NO₂) group on the phenylalanine ring is not merely a passive structural element; it profoundly influences the electronic and structural properties of any peptidomimetic into which it is incorporated. The NO₂ group is a potent electron-withdrawing group, a characteristic that stems from the positive formal charge on the nitrogen atom and the high electronegativity of the oxygen atoms. nih.gov This property has several important consequences for peptidomimetic design.

Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it electron-poor. nih.gov This alters the electronic distribution of the entire amino acid side chain, which can influence non-covalent interactions critical for binding to biological targets. For instance, it can change the nature of stacking interactions with other aromatic residues in a protein receptor. nih.govmdpi.com The strong dipole moment associated with the nitro group can also create favorable electrostatic interactions with polar or charged residues in a binding pocket. rsc.org

CharacteristicInfluence of the Nitro GroupConsequence for Peptidomimetics
Electronic NatureStrongly electron-withdrawing. nih.govAlters aromatic ring electron density, modifying π-π stacking and cation-π interactions.
PolarityIncreases the polarity of the side chain.Can enhance interactions with polar residues in a receptor and may affect solubility. nih.gov
Dipole MomentIntroduces a significant local dipole. rsc.orgCan lead to specific electrostatic or dipole-dipole interactions, enhancing binding affinity. rsc.org
Steric HindranceAdds bulk to the side chain.Restricts conformational freedom of the peptide backbone. researchgate.net
Hydrogen BondingThe oxygen atoms can act as weak hydrogen bond acceptors.May form additional hydrogen bonds with a receptor, increasing binding specificity.

Strategic C-Terminal Modifications and Functionalization Using this compound

The C-terminus of a peptide is a critical site for modification to attach labels, link to other molecules, or improve pharmacokinetic properties. This compound, with its ethyl ester (OEt) group, provides a convenient starting point for such functionalization.

The primary step in C-terminal modification is typically the hydrolysis of the ethyl ester to a free carboxylic acid, yielding N-α-Boc-4-nitro-L-phenylalanine (Boc-4-NO2-Phe-OH). mdpi.com This reaction is usually performed under basic conditions, for instance, using sodium hydroxide in a solvent like methanol. mdpi.com Once the carboxylic acid is exposed, it becomes a versatile handle for a wide array of chemical transformations.

The most common modification is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is a fundamental reaction in peptide synthesis, often facilitated by standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (HOBt). mdpi.comproteogenix.science This strategy can be used to:

Create peptide amides: Coupling with ammonia (B1221849) or simple amines can yield C-terminal amides, which are often more resistant to degradation by carboxypeptidases than the free acid.

Attach fluorescent labels or probes: Aminated dyes or reporter molecules can be conjugated to the C-terminus for use in imaging or binding assays.

Link to solid supports: The carboxylic acid can be used to anchor the amino acid to a resin for solid-phase peptide synthesis (SPPS). researchgate.net

Initial MoietyReactionResulting Functional GroupPotential Application
Ethyl Ester (-OEt)Base-catalyzed hydrolysisCarboxylic Acid (-COOH)Precursor for further modifications. mdpi.com
Carboxylic Acid (-COOH)Amide coupling with an amine (R-NH₂)Amide (-CONH-R)Increased peptide stability, conjugation to molecules. proteogenix.science
Carboxylic Acid (-COOH)Esterification with an alcohol (R-OH)Ester (-COO-R)Creation of prodrugs, altering solubility.
Carboxylic Acid (-COOH)ReductionPrimary Alcohol (-CH₂OH)Introduction of a different type of functional handle.

Development of Novel Unnatural Amino Acid Derivatives and Building Blocks from this compound

Perhaps one of the most powerful applications of this compound is its use as a precursor for a variety of other unnatural amino acids. googleapis.comsigmaaldrich.com The key to this versatility lies in the chemical reactivity of the nitro group.

The nitro group can be readily reduced to an amino group (-NH₂) under various conditions, most commonly through catalytic hydrogenation using a palladium catalyst (H₂/Pd). rsc.org This transformation converts this compound into its 4-amino counterpart, N-α-Boc-4-amino-L-phenylalanine ethyl ester (Boc-4-NH2-Phe-OEt).

The newly introduced aromatic amino group is a nucleophilic site that opens up a vast landscape of subsequent chemical modifications. This amino group can be:

Acylated: Reacted with acid chlorides or anhydrides to attach various acyl groups.

Alkylated: Modified with alkyl halides to introduce alkyl chains.

Sulfonylated: Reacted with sulfonyl chlorides.

Converted to a diazonium salt: This intermediate can then undergo Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Used in the formation of guanidino groups: This modification is particularly relevant in the synthesis of analogs of gonadotropin-releasing hormone (GnRH). googleapis.comgoogle.com

These transformations allow chemists to generate a library of phenylalanine derivatives with diverse electronic and steric properties, all originating from the common this compound building block. acs.orgnih.gov These novel derivatives can then be incorporated into peptides to fine-tune their biological activity, making this compound a cornerstone in the field of medicinal chemistry and drug discovery. researchgate.netgla.ac.uk

Starting MoietyReactionDerivative Formed (Side Chain)Significance
4-NitrophenylCatalytic Hydrogenation (e.g., H₂/Pd)4-AminophenylCreates a versatile nucleophilic handle for further functionalization. rsc.org
4-AminophenylAcylation4-(Acylamino)phenylModulates hydrogen bonding capacity and steric bulk.
4-AminophenylGuanidinylation4-GuanidinophenylMimics the side chain of arginine; used in GnRH analogs. googleapis.com
4-AminophenylDiazotization followed by Sandmeyer reaction4-Halophenyl, 4-Cyanophenyl, etc.Introduces a wide range of functional groups for diverse applications.

Advanced Analytical and Spectroscopic Characterization of Boc 4 No2 Phe Oet

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for assessing the purity of Boc-4-NO₂-Phe-OEt and for monitoring the progress of its synthesis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles in this process.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Boc-4-NO₂-Phe-OEt. Given the compound's polarity and the presence of a UV-active chromophore (the nitrophenyl group), reverse-phase HPLC (RP-HPLC) with UV detection is the most common approach. preprints.org The analysis allows for the separation of the main compound from non-volatile impurities and starting materials.

The Boc protecting group makes the compound sufficiently hydrophobic for effective retention on C8 or C18 stationary phases. csic.es A typical mobile phase consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. d-nb.info Purity levels are routinely determined by integrating the peak area of the compound relative to all other detected peaks. ruifuchemical.com For instance, analyses of similar compounds have demonstrated purity assays greater than 98.5%. ruifuchemical.com

Table 1: Typical HPLC Conditions for Boc-4-NO₂-Phe-OEt Analysis
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFA B: Acetonitrile with 0.1% TFA
GradientLinear gradient, e.g., 20% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 274 nm (for the nitrophenyl group)
Sample PreparationDissolved in methanol or acetonitrile

Gas Chromatography (GC) for Volatile Byproducts and Precursors

While HPLC is ideal for analyzing the non-volatile target compound, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is used to detect and quantify volatile byproducts and unreacted precursors from the synthesis. The synthesis of Boc-4-NO₂-Phe-OEt involves reagents and solvents that are amenable to GC analysis.

Potential volatile components that can be monitored include residual solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), tetrahydrofuran), reagents used in the esterification (e.g., ethanol), and byproducts from the Boc-protection step (e.g., tert-butanol). Monitoring these species is crucial for process optimization and ensuring the final product is free from volatile impurities that might be difficult to detect by HPLC.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of Boc-4-NO₂-Phe-OEt and for gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common "soft" ionization technique used for this type of molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous molecular weight determination. preprints.org

Under collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, the Boc protecting group exhibits a characteristic fragmentation pattern. nih.gov The most prominent losses are isobutylene (B52900) (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da). nih.gov This predictable fragmentation is a hallmark of Boc-protected compounds and serves as a diagnostic tool for structural confirmation. nih.gov

Table 2: Predicted ESI-MS Fragmentation of Boc-4-NO₂-Phe-OEt
Ionm/z (calculated)Description
[M+H]⁺339.15Protonated molecular ion
[M+Na]⁺361.13Sodium adduct
[M+H - C₄H₈]⁺283.10Loss of isobutylene from the Boc group
[M+H - C₅H₈O₂]⁺239.09Loss of the entire Boc group (isobutylene + CO₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Boc-4-NO₂-Phe-OEt in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum shows characteristic signals for each part of the structure. A prominent singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group. The ethyl ester protons appear as a quartet around 4.2 ppm (CH₂) and a triplet around 1.2 ppm (CH₃). The aromatic protons on the 4-nitrophenyl ring typically present as a pair of doublets due to the AA'BB' spin system, appearing far downfield (e.g., ~8.2 and 7.5 ppm) because of the electron-withdrawing effect of the nitro group. The protons on the amino acid backbone (α-CH and β-CH₂) resonate in the mid-field region.

The ¹³C NMR spectrum is equally informative, showing distinct signals for the carbonyls (ester and carbamate), the aromatic carbons, the carbons of the Boc and ethyl groups, and the backbone carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Boc-4-NO₂-Phe-OEt
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Boc (CH₃)₃~1.4 (s, 9H)~28.3
Boc C(CH₃)₃-~80.5
Boc C=O-~155.0
Ethyl CH₃~1.2 (t, 3H)~14.1
Ethyl CH₂~4.2 (q, 2H)~61.8
Ester C=O-~171.0
β-CH₂~3.1-3.3 (m, 2H)~38.0
α-CH~4.5 (m, 1H)~55.0
Aromatic CH (ortho to NO₂)~8.2 (d, 2H)~123.7
Aromatic CH (meta to NO₂)~7.5 (d, 2H)~130.5
Aromatic C-NO₂-~147.0
Aromatic C-CH₂-~144.5

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. phenomenex.com While no crystal structure for Boc-4-NO₂-Phe-OEt itself is publicly available, analysis of similar Boc-protected phenylalanine derivatives provides insight into the expected results. preprints.orgnih.govnih.gov

The process involves growing a high-quality single crystal of the compound, typically by slow evaporation from a suitable solvent mixture (e.g., ethyl acetate/hexane). The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions are determined. phenomenex.com

The resulting structural data would confirm the connectivity and stereochemistry of the molecule. It would also provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds, that govern the supramolecular structure. For example, a study of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine revealed a non-centrosymmetric space group (P2) and detailed the intermolecular hydrogen bonding network. preprints.org

Table 4: Example Crystallographic Data Parameters (Hypothetical for Boc-4-NO₂-Phe-OEt)
ParameterExample Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ (chiral)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per unit cell (Z)2 or 4
Key Torsion Angle (N-Cα-Cβ-Cγ)Defines side-chain conformation
Key Hydrogen BondsN-H···O=C (carbamate or ester)

Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Determination

As Boc-4-NO₂-Phe-OEt is a chiral compound, verifying its enantiomeric purity and confirming its absolute configuration (L or D) is critical. Chiroptical techniques are specifically designed for this purpose.

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comnih.gov By integrating the peaks of the two separated enantiomers, a quantitative measure of the purity of the desired enantiomer can be obtained. Methods have been developed for the chiral separation of various phenylalanine esters.

Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. For the related compound, N-Boc-4-nitro-L-phenylalanine, a specific rotation of [α]²⁵/D +6.8° (c = 1.3 in 3 M HCl) has been reported, indicating that the L-enantiomer is dextrorotatory under these conditions. chemicalbook.com Measurement of the specific rotation for a sample of Boc-4-NO₂-Phe-OEt and comparison to a literature or reference value confirms the absolute configuration and can provide an estimate of enantiomeric purity.

Electronic Circular Dichroism (ECD) is another powerful technique that measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint for a specific enantiomer and can be used to definitively assign the absolute configuration, often with the aid of computational predictions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. When used in conjunction, they offer a comprehensive profile of a molecule's functional groups and structural arrangement. The analysis of Boc-4-NO2-Phe-OEt by these methods allows for the unambiguous identification of its key chemical features, including the N-Boc protecting group, the ethyl ester, and the 4-nitrophenyl side chain.

Vibrational spectroscopy is based on the principle that chemical bonds and groups of atoms within a molecule vibrate at specific, quantized frequencies. In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. Consequently, symmetrical vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra, while polar functional groups yield strong absorptions in IR spectra.

For a complex molecule like this compound, the spectra reveal characteristic bands corresponding to its constituent parts. These include the urethane (B1682113) and ester carbonyl (C=O) stretches, N-H stretching and bending, C-H vibrations of the aliphatic and aromatic portions, C-O stretches, and the distinctive vibrations of the nitro group and the benzene (B151609) ring.

Infrared (IR) Spectroscopic Analysis

The FT-IR spectrum of this compound provides definitive evidence for its structural components. The spectrum is typically characterized by a series of sharp and broad absorption bands, each corresponding to a specific molecular vibration. The most diagnostic signals are found in the mid-infrared region (4000–400 cm⁻¹).

Key vibrational bands for the related compound, Boc-4-nitro-L-phenylalanine, have been documented and serve as a strong reference. nih.gov The primary differences in the spectrum of the ethyl ester derivative would be the additional signals from the ethyl group and the specific frequencies associated with the ester C=O and C-O bonds, as distinct from a carboxylic acid. The nitro group has two particularly strong and characteristic infrared bands. spectroscopyonline.com

The table below summarizes the principal IR absorption bands expected for this compound and their assignments to the corresponding functional groups.

Vibrational Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~3350MediumN-H stretchAmide (Urethane)
~2980, ~2930Medium-WeakC-H asymmetric and symmetric stretchAliphatic (Boc, Ethyl)
~1745StrongC=O stretchEthyl Ester
~1700StrongC=O stretchUrethane (Boc)
~1525Very StrongN-O asymmetric stretchNitro (NO₂)
~1500MediumC=C stretchAromatic Ring
~1350Very StrongN-O symmetric stretchNitro (NO₂)
~1250, ~1160StrongC-O stretchEster and Urethane
~855Medium-StrongC-H out-of-plane bendAromatic (para-substituted)

The N-H stretching vibration of the urethane linkage typically appears as a sharp band around 3350 cm⁻¹. The presence of two strong carbonyl (C=O) absorption bands is a key feature. The ester carbonyl is generally found at a higher wavenumber (~1745 cm⁻¹) compared to the urethane carbonyl (~1700 cm⁻¹). The most intense bands in the spectrum are attributed to the nitro group; the asymmetric stretch appears around 1525 cm⁻¹, and the symmetric stretch is located near 1350 cm⁻¹. spectroscopyonline.com These bands are highly characteristic and confirm the presence of the NO₂ substituent on the phenyl ring. Vibrations associated with the aromatic ring and the various C-O and C-H bonds complete the IR fingerprint of the molecule.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary data, highlighting different vibrational modes compared to IR. Symmetrical vibrations and those from non-polar moieties, such as the aromatic ring's C=C bonds, are often more prominent in Raman spectra. researchgate.net

For this compound, the Raman spectrum is dominated by signals from the 4-nitrophenyl group. Aromatic ring vibrations, particularly the ring-breathing modes, are typically strong. The nitro group also produces characteristic Raman signals. Experimental data for the closely related Boc-4-nitro-L-phenylalanine shows strong Raman activity for the nitro and phenyl groups. nih.gov

The table below outlines the expected prominent Raman shifts for this compound.

Raman Shift (cm⁻¹)IntensityAssignmentFunctional Group
~3080MediumC-H stretchAromatic
~2940MediumC-H stretchAliphatic (Boc, Ethyl)
~1600StrongC=C ring stretchAromatic Ring
~1350Very StrongN-O symmetric stretchNitro (NO₂)
~1110MediumC-N stretchAromatic-NO₂
~860StrongRing breathing / C-H bendAromatic (para-substituted)

In the Raman spectrum, the most intense signal is typically the symmetric stretch of the nitro group around 1350 cm⁻¹, which is also a very strong band in the IR spectrum. The aromatic C=C stretching mode near 1600 cm⁻¹ is another prominent feature, confirming the presence of the phenyl ring. nih.gov The various C-H stretching modes of the aromatic and aliphatic parts of the molecule are also clearly visible. The combination of IR and Raman data thus allows for a thorough and confident structural confirmation of this compound, with each technique providing crucial and complementary pieces of the vibrational puzzle.

Computational Chemistry and Molecular Modeling Studies on Boc 4 No2 Phe Oet

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Boc-4-NO2-Phe-OEt. These calculations can map the electron distribution within the molecule, identify reactive sites, and quantify various electronic parameters.

A typical approach involves geometry optimization of the molecule to find its most stable three-dimensional structure. Subsequent calculations on the optimized geometry can yield valuable data. For instance, the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO and LUMO energy levels and their spatial distribution indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the phenyl ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the MEP would likely show a high negative potential around the carbonyl oxygens of the Boc and ester groups, as well as the nitro group, while the area around the amide proton would be positive.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom. This analysis also reveals hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-2.5 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap4.7 eVRelates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
Dipole Moment4.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules like this compound and to understand its interactions with a solvent environment. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

For this compound, key dihedral angles, such as those around the Cα-Cβ bond of the phenylalanine residue (χ1) and the peptide bond (ω), can be monitored throughout the simulation. The resulting Ramachandran-like plots for these dihedral angles reveal the preferred conformations of the molecule in a given environment. The bulky Boc and ethyl ester groups, along with the nitro-substituted phenyl ring, will sterically restrict the available conformational space.

MD simulations are particularly useful for studying how the molecule behaves in different solvents. By explicitly including solvent molecules (e.g., water, methanol (B129727), or dichloromethane) in the simulation box, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent. The radial distribution function, g(r), can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. For example, the interaction of water molecules with the polar nitro and carbonyl groups can be quantified.

Table 2: Hypothetical Conformational Preferences of this compound from MD Simulations

Dihedral AngleDominant Conformation(s)Notes
φ (C'-N-Cα-C')-60° ± 20°Typical for α-helical regions, but influenced by the Boc group.
ψ (N-Cα-C'-N)140° ± 30°Can adopt extended conformations.
χ1 (N-Cα-Cβ-Cγ)-60°, 180°, 60°Rotameric preferences of the nitrophenyl side chain.

In Silico Studies of Reaction Pathways and Transition States

Computational methods can be employed to investigate the mechanisms of reactions involving this compound, such as its use in peptide synthesis. This involves locating the transition state (TS) structures for each step of the reaction and calculating the associated activation energies.

A common reaction where this compound is used is in peptide coupling, where its carboxylic acid group (after deprotection of the ethyl ester) is activated and then reacted with the amino group of another amino acid. DFT calculations can model this process. For example, the formation of an active ester or an acyl-imidazolium intermediate can be studied. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This helps in understanding the reaction kinetics and the role of different coupling reagents and additives.

These in silico studies can also shed light on potential side reactions, such as racemization, which is a critical concern in peptide synthesis. By comparing the activation energies for the desired reaction and the racemization pathway, conditions can be optimized to favor the formation of the desired stereoisomer.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C chemical shifts can be calculated. These theoretical values, when compared to experimental spectra, can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between the electronic structure and the observed chemical shifts.

Infrared (IR) and Raman spectra can also be simulated by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to identify the characteristic vibrational modes of the different functional groups in this compound, such as the C=O stretching of the Boc and ester groups, and the N-O stretching of the nitro group.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
55.254.8
38.137.5
Carbonyl (Boc)155.8155.5
Carbonyl (Ester)171.5171.0
C (para to NO₂)147.3147.0

Future Research Directions and Emerging Academic Applications

Exploration of Novel Protecting Group Strategies for Boc-4-NO2-Phe-OEt Derived Units

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgresearchgate.net However, the quest for more efficient and orthogonal protection strategies is a continuous effort in synthetic chemistry. Future research is likely to focus on developing alternative protecting groups for the amino functionality of the 4-nitrophenylalanine moiety, which could offer advantages in specific synthetic contexts.

Orthogonal protection strategies, where one protecting group can be removed without affecting another, are crucial for the synthesis of complex molecules. organic-chemistry.org For instance, the use of a base-labile protecting group like Fmoc (9-fluorenylmethoxycarbonyl) alongside the acid-labile Boc group allows for selective deprotection and modification at different sites of a molecule. organic-chemistry.orggoogle.com Research into novel protecting groups that are removable under even milder or more specific conditions, such as enzymatic cleavage or light-induced removal, could provide greater flexibility in the synthesis of peptides and other complex structures derived from this compound.

Integration into Automated and High-Throughput Synthetic Methodologies

The demand for large libraries of compounds for drug discovery and other biological screening purposes has driven the development of automated and high-throughput synthesis platforms. nih.govuzh.ch this compound and its derivatives are well-suited for integration into these automated systems, particularly in the context of solid-phase peptide synthesis (SPPS). publish.csiro.au

Future research will likely focus on optimizing the conditions for using this compound in automated peptide synthesizers. This includes refining coupling protocols, deprotection steps, and cleavage from the solid support to maximize efficiency and purity of the resulting peptides. nih.gov Microwave-assisted SPPS, which can significantly reduce synthesis time, is another area where the application of this compound could be further explored. researchgate.net

The development of high-throughput methods for generating libraries of peptides containing the 4-nitrophenylalanine residue will be instrumental in screening for new bioactive molecules. nih.gov These libraries can be used to identify peptides with specific binding affinities for therapeutic targets or with novel catalytic activities.

Investigation of Unexplored Chemical Reactivity of the Nitro-Phenylalanine Moiety

The nitro group on the phenyl ring of this compound offers a rich platform for chemical modifications, opening avenues for creating a diverse range of derivatives. While the reduction of the nitro group to an amine is a well-established transformation, there is significant potential for exploring other, less conventional, chemical reactions. nih.govresearchgate.net

Future research could delve into nucleophilic aromatic substitution reactions, where the nitro group can be displaced by various nucleophiles to introduce new functional groups onto the phenyl ring. Additionally, the nitro group can participate in various cycloaddition reactions, leading to the formation of novel heterocyclic systems.

The development of new catalytic systems for the selective transformation of the nitro group is another promising research direction. For instance, recent studies have shown the use of molybdenum and tungsten catalysts for the reductive coupling of nitroarenes with boronic acids. rsc.org Applying such methodologies to the 4-nitrophenylalanine moiety could lead to the synthesis of novel amino acid derivatives with unique properties. Furthermore, biocatalytic approaches for the nitration of phenylalanine and the transformation of the nitro group are emerging, offering environmentally friendly and highly selective synthetic routes. researchgate.net

Derivatization of this compound for Radiolabeling and Imaging Probes

The unique chemical properties of the 4-nitrophenylalanine moiety make it an attractive scaffold for the development of radiolabeled compounds and imaging probes. The nitro group can be readily reduced to an amine, which can then be functionalized with various chelating agents for radiolabeling with medically relevant radioisotopes like technetium-99m (⁹⁹ᵐTc). iaea.orgresearchgate.net

Future research in this area will focus on designing and synthesizing novel derivatives of this compound that can be efficiently labeled with radioisotopes for applications in molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging probes can be designed to target specific biological markers, such as receptors overexpressed on cancer cells, allowing for non-invasive diagnosis and monitoring of diseases. google.com

Furthermore, the 4-nitrophenylalanine residue itself can serve as an infrared probe due to the distinct vibrational frequency of the nitro group, which is sensitive to the local environment. researchgate.netacs.org This property can be exploited to study peptide-membrane interactions and protein folding. Research into incorporating this amino acid into peptides and proteins will provide valuable insights into their structure and function at a molecular level. The development of photo-crosslinking amino acids based on aryl azides and other photo-activatable moieties also presents an exciting avenue for studying protein-protein interactions. nih.gov

Q & A

Q. How can the synthesis of Boc-4-NO2-Phe-OEt be optimized to improve yield and purity?

Methodological Answer:

  • Experimental Design: Use factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst type) and their interactions. For example, compare trifluoroacetic acid (TFA) vs. HCl/dioxane for Boc-deprotection .
  • Data Analysis: Monitor reaction progress via HPLC or LC-MS, quantifying intermediates and byproducts. Use ANOVA to identify statistically significant factors affecting yield .
  • Key Considerations: Ensure reproducibility by standardizing purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • Techniques:
    • NMR: Assign peaks for nitro (NO₂) and tert-butoxy (Boc) groups; compare chemical shifts with analogs like Boc-Phe-OEt to confirm regioselectivity .
    • IR: Validate carbonyl (C=O) and nitro (NO₂) stretching frequencies against reference databases.
    • Mass Spectrometry: Use HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Validation: Cross-reference data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Experimental Setup: Conduct accelerated stability studies (40°C/75% RH) and compare with room-temperature controls. Assess degradation via TLC or HPLC at fixed intervals .
  • Variables: Test sensitivity to light, oxygen, and humidity by storing samples in amber vials vs. clear glass under nitrogen .
  • Outcome Metrics: Quantify half-life and identify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports of this compound in peptide coupling?

Methodological Answer:

  • Hypothesis Testing: Compare activation methods (e.g., HOBt/DIC vs. PyBOP) to determine if nitro-group electronic effects hinder amide bond formation .
  • Kinetic Studies: Use stopped-flow IR to monitor coupling rates. Correlate with Hammett plots to assess substituent effects .
  • Contradiction Resolution: Replicate conflicting studies under standardized conditions (solvent, temperature) to isolate variables .

Q. Can computational modeling predict this compound’s behavior in chiral environments?

Methodological Answer:

  • Model Design: Perform molecular dynamics (MD) simulations to study conformational preferences. Compare with X-ray crystallography data .
  • Docking Studies: Use AutoDock Vina to predict interactions with enzymatic active sites (e.g., proteases) and correlate with experimental inhibition assays .
  • Validation: Validate force fields by matching simulated vs. observed NOE correlations in NMR .

Q. How do solvent polarity and pH affect the nitro group’s electronic properties in this compound?

Methodological Answer:

  • Experimental Framework:
    • UV-Vis Spectroscopy: Measure λₘₐₓ shifts in solvents of varying polarity (e.g., DMSO vs. hexane) to assess charge-transfer transitions .
    • Electrochemical Analysis: Use cyclic voltammetry to quantify redox potentials and correlate with Hammett σ constants .
  • Data Interpretation: Apply linear free-energy relationships (LFER) to predict reactivity in untested solvents .

Methodological Frameworks for Research Design

Table 1: Frameworks for Structuring Research Questions

FrameworkApplication to this compound Research
PICO P: Reaction conditions; I: Catalysts; C: Alternative protecting groups; O: Yield/purity
FINER Feasible: Lab resources; Novel: Unexplored nitro-group effects; Ethical: Waste disposal protocols
PEA Population: Synthetic intermediates; Exposure: Acidic/alkaline conditions; Analysis: Degradation kinetics

Data Triangulation and Validation

  • Triangulation Example: Combine NMR (structure), HPLC (purity), and DFT calculations (electronic properties) to resolve conflicting reports on nitro-group reactivity .
  • Ethical Compliance: Document solvent disposal methods and safety protocols for nitroaromatic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.